![molecular formula C17H16N4O B4463574 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol](/img/structure/B4463574.png)
3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol
Vue d'ensemble
Description
3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol, commonly known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that have shown promising results in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a potent and selective inhibitor of JAK3, which plays a crucial role in the immune system.
Mécanisme D'action
3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol3 is a tyrosine kinase that is primarily expressed in immune cells, including T cells, B cells, and natural killer cells. It plays a crucial role in the signaling pathway that leads to the activation of immune cells. CP-690,550 works by selectively inhibiting 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol3, thereby preventing the activation of immune cells and reducing inflammation. This mechanism of action makes CP-690,550 an attractive target for the treatment of autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a crucial role in the pathogenesis of autoimmune diseases. CP-690,550 also inhibits the proliferation and activation of T cells, which are involved in the immune response. Additionally, CP-690,550 has been shown to reduce the production of antibodies, which are involved in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments. It is a potent and selective inhibitor of 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol3, which makes it an attractive target for studying the role of 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol3 in the immune system. CP-690,550 has also been shown to be effective in animal models of autoimmune diseases, which makes it a valuable tool for studying the pathogenesis of these diseases. However, CP-690,550 has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, CP-690,550 is a potent inhibitor of 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol3, which may have off-target effects on other signaling pathways.
Orientations Futures
CP-690,550 has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. However, there are still several future directions for research on CP-690,550. One area of research is to investigate the long-term safety and efficacy of CP-690,550 in treating autoimmune diseases. Another area of research is to identify biomarkers that can predict the response to CP-690,550 treatment. Additionally, there is a need to develop more selective 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol inhibitors that can target specific 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol isoforms and have fewer off-target effects.
Conclusion
In conclusion, CP-690,550 is a synthetic compound that belongs to the class of 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol inhibitors. It has shown promising results in preclinical studies and clinical trials for its potential therapeutic applications in various autoimmune diseases. CP-690,550 works by selectively inhibiting 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol3, which plays a crucial role in the immune system. CP-690,550 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CP-690,550, including investigating its long-term safety and efficacy, identifying biomarkers for treatment response, and developing more selective 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol inhibitors.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting 3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol3. Several preclinical studies have demonstrated the efficacy of CP-690,550 in animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propriétés
IUPAC Name |
3-[[4-(cyclopropylamino)quinazolin-2-yl]amino]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-13-5-3-4-12(10-13)19-17-20-15-7-2-1-6-14(15)16(21-17)18-11-8-9-11/h1-7,10-11,22H,8-9H2,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXUJBCZDGPGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.